molecular formula C25H22ClN3O3 B4540073 11-(4-chlorophenyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

11-(4-chlorophenyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Cat. No. B4540073
M. Wt: 447.9 g/mol
InChI Key: FZEASFVXNGYIKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of dibenzo[b,e][1,4]diazepines, including compounds like the subject of interest, often involves methods such as aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration of amino-amides using various condensing agents (Hunziker, Fischer, & Schmutz, 1967). These methods provide efficient pathways to obtain dibenzo[b,e][1,4]diazepines with potential neuroleptic properties.

Molecular Structure Analysis

The molecular and supramolecular structure of diastereoisomeric forms of dibenzo[b,e]azepines has been studied, revealing configurations and conformations that contribute to their biological activity. For example, the azepine ring adopts a conformation intermediate between the boat and twist-boat forms, with substituents occupying quasi-equatorial sites (Acosta Quintero et al., 2016).

Chemical Reactions and Properties

Dibenzo[b,e][1,4]diazepines undergo various chemical reactions, including photochemical reactions under acidic conditions leading to mixtures of compounds or specific derivatives depending on the conditions (Joshua & Lewis, 1967). These reactions are crucial for modifying the chemical structure to enhance biological activity or for analytical purposes.

Physical Properties Analysis

The physical properties of dibenzo[b,e][1,4]diazepines derivatives, such as crystal structure and solubility, are influenced by their molecular configuration. Detailed studies on compounds similar to the one of interest have led to the development of catalyst-free methods for their synthesis, further characterized by 2D NMR and X-ray diffraction studies (Cherfaoui et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability of dibenzo[b,e][1,4]diazepine derivatives, are significantly affected by their structural features. For instance, the presence of substituents on the phenyl ring can lead to variations in their electron impact fragmentation patterns, indicative of their chemical behavior under different conditions (Arellano, Martínez, & Cortés, 1982).

properties

IUPAC Name

6-(4-chlorophenyl)-N-(furan-2-ylmethyl)-7-oxo-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O3/c26-17-12-10-16(11-13-17)24-23-20(7-3-9-22(23)30)28-19-6-1-2-8-21(19)29(24)25(31)27-15-18-5-4-14-32-18/h1-2,4-6,8,10-14,24,28H,3,7,9,15H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEASFVXNGYIKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(N(C3=CC=CC=C3N2)C(=O)NCC4=CC=CO4)C5=CC=C(C=C5)Cl)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-(4-chlorophenyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-(4-chlorophenyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
Reactant of Route 2
Reactant of Route 2
11-(4-chlorophenyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
Reactant of Route 3
Reactant of Route 3
11-(4-chlorophenyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
Reactant of Route 4
11-(4-chlorophenyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
Reactant of Route 5
Reactant of Route 5
11-(4-chlorophenyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide
Reactant of Route 6
Reactant of Route 6
11-(4-chlorophenyl)-N-(2-furylmethyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide

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